4-Ethyl-3-fluorophenol

Catalog No.
S868650
CAS No.
326493-65-6
M.F
C8H9FO
M. Wt
140.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-3-fluorophenol

CAS Number

326493-65-6

Product Name

4-Ethyl-3-fluorophenol

IUPAC Name

4-ethyl-3-fluorophenol

Molecular Formula

C8H9FO

Molecular Weight

140.15 g/mol

InChI

InChI=1S/C8H9FO/c1-2-6-3-4-7(10)5-8(6)9/h3-5,10H,2H2,1H3

InChI Key

HENXIBUREFLBNQ-UHFFFAOYSA-N

SMILES

CCC1=C(C=C(C=C1)O)F

Canonical SMILES

CCC1=C(C=C(C=C1)O)F

Radiopharmaceutical Synthesis

Scientific Field: Nuclear Medicine

Application Summary: 4-Ethyl-3-fluorophenol is utilized in the synthesis of complex radiopharmaceuticals, particularly those containing a 4-[18F]fluorophenoxy moiety. These compounds are significant in the field of nuclear medicine for diagnostic imaging and therapy.

Methods of Application: The compound is synthesized via a nucleophilic labelling method starting from [18F]fluoride. This process involves a two-step radiosynthesis from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride with subsequent deprotection .

Results Summary: The synthesis yields no-carrier-added (n.c.a.) [18F]fluorophenol with a radiochemical yield of 34 to 36%. This high-purity product is crucial for creating effective radiopharmaceuticals for positron emission tomography (PET) imaging .

Sorption Processes

Scientific Field: Environmental Chemistry

Application Summary: 4-Ethyl-3-fluorophenol plays a role in the sorption processes of phenolic compounds, which is essential for environmental remediation and pollution control.

Methods of Application: The sorption characteristics of 4-Ethyl-3-fluorophenol are studied in relation to its chemical structure, which influences its physical properties and interactions with various sorbents like chemically modified silicas, polymers, and porous carbons .

Results Summary: The research provides insights into the mechanisms of phenolic compounds’ sorption, which is influenced by the sorbent’s characteristics and the solvent properties. This knowledge is applied to improve the efficiency of sorptive materials used in environmental clean-up .

4-Ethyl-3-fluorophenol is a chemical compound with the molecular formula C8_8H9_9FO and a molecular weight of approximately 140.155 grams per mole. This compound features a phenolic structure characterized by an ethyl group at the para position and a fluorine atom at the meta position relative to the hydroxyl group. It exhibits unique physical properties, including a predicted boiling point of around 214.7 °C and a density of approximately 1.122 g/cm³ .

Typical of phenolic compounds, including:

  • Oxidation: The hydroxyl group can be oxidized to form quinones.
  • Methylation: The compound can undergo methylation reactions to produce ethers.
  • Substitution Reactions: The fluorine atom may participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under specific conditions.

The presence of both ethyl and fluorine substituents enhances the reactivity of this compound compared to unsubstituted phenols .

The synthesis of 4-Ethyl-3-fluorophenol can be achieved through several methods:

  • Direct Fluorination: A common method involves the direct fluorination of 4-ethylphenol using fluorinating agents such as xenon difluoride or N-fluorobenzenesulfonimide under controlled conditions.
  • Electrophilic Aromatic Substitution: This method involves the introduction of fluorine into the aromatic ring via electrophilic substitution reactions, often using Lewis acids as catalysts.
  • Reduction Reactions: Starting from nitrophenol derivatives, reduction reactions can yield 4-Ethyl-3-fluorophenol through catalytic hydrogenation processes .

4-Ethyl-3-fluorophenol has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Materials Science: Its unique properties make it useful in developing corrosion inhibitors for metals.
  • Environmental Chemistry: It is studied for its behavior in anaerobic transformations and its impact on microbial communities in contaminated environments .

Several compounds share structural similarities with 4-Ethyl-3-fluorophenol, including:

Compound NameStructure FeaturesUnique Properties
4-FluorophenolHydroxyl group at para positionCommonly used in industrial applications
3-FluorophenolHydroxyl group at meta positionExhibits different reactivity due to position
EthylphenolEthyl group at para position without fluorineLacks the unique properties imparted by fluorine
2-FluorophenolHydroxyl group at ortho positionDifferent steric effects compared to meta/para

These comparisons highlight that while 4-Ethyl-3-fluorophenol shares characteristics with these compounds, its unique combination of an ethyl group and a meta-positioned fluorine atom contributes to distinct chemical and biological behaviors .

XLogP3

2.5

Dates

Modify: 2023-08-16

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